Carcinogenic Potency of DBahP is Intermediate, Bridging BaP and the Highly Potent DBalP
In a comparative study of PAH DNA binding potency in mouse skin and lung, the relative order of adduct formation was DBalP > BaP > DBahP > DBaiP > DBaeP [1]. Dibenzo[a,h]pyrene exhibits an intermediate carcinogenic potency that is significantly lower than that of the exceptionally potent dibenzo[a,l]pyrene (DBalP), but it remains a substantial and quantifiable hazard. For instance, the US EPA's relative potency factor (RPF) for DBahP is 0.9, compared to 30 for DBalP and 1.0 for BaP [2].
| Evidence Dimension | Relative Carcinogenic Potency |
|---|---|
| Target Compound Data | RPF = 0.9 (IRIS US EPA 2010); DNA binding lower than BaP and DBalP [1] [2]. |
| Comparator Or Baseline | Benzo[a]pyrene (BaP): RPF = 1.0; Dibenzo[a,l]pyrene (DBalP): RPF = 30; Dibenzo[a,i]pyrene (DBaiP): RPF = 0.6 [2]. |
| Quantified Difference | DBahP is approximately 30-fold less potent than DBalP based on EPA RPF values, but is in the same order of magnitude as BaP. In vivo, DBahP's DNA binding was markedly lower than that of DBalP [1]. |
| Conditions | Mouse skin and lung tissue, topical application, DNA adduct quantification via 32P-postlabeling [1]; Relative Potency Factor (RPF) based on EPA IRIS assessment [2]. |
Why This Matters
This intermediate potency profile makes DBahP a critical reference compound for calibrating risk assessment models and for toxicological studies aiming to differentiate the effects of various PAH isomers within an environmental mixture.
- [1] Hughes NC, Phillips DH. Covalent binding of dibenzpyrenes and benzo[a]pyrene to DNA: evidence for synergistic and inhibitory interactions when applied in combination to mouse skin. Carcinogenesis. 1990;11(9):1611-1619. View Source
- [2] US EPA. Development of a Relative Potency Factor (RPF) Approach for Polycyclic Aromatic Hydrocarbon (PAH) Mixtures. External Review Draft. Washington, DC: US Environmental Protection Agency; 2010. View Source
